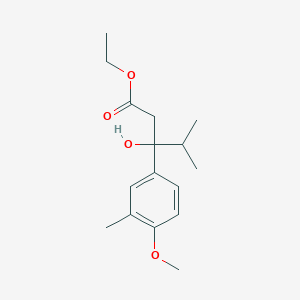

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate” is likely an organic compound that contains a carboxylic ester functional group, a phenyl ring, and a methoxy group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic ester functional group attached to a carbon chain. This chain would also have a phenyl ring substituted with a methoxy group and a methyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the ester group could potentially make it polar, and it might have a relatively high boiling point due to potential for hydrogen bonding .科学的研究の応用

Molecular Interactions and Structural Analysis

N⋯π and O⋯π Interactions

Research by Zhang et al. (2011) discusses the crystal packing of ethyl compounds, highlighting the significance of N⋯π and O⋯π interactions over "directed" hydrogen bonding. These interactions contribute to understanding molecular assemblies and designing new materials (Zhang, Wu, & Zhang, 2011).

Biocatalysis and Synthetic Applications

Enantioselective Reduction

A study by Żądło et al. (2016) on the enantioselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, using whole-cell biocatalysts, exemplifies the potential of biocatalytic processes for synthesizing stereochemically complex sec-alcohols. This methodology showcases the utility in accessing optically active compounds, highlighting a green chemistry approach to chemical synthesis (Żądło et al., 2016).

Nonlinear Optical Properties

Theoretical Insights into NLO Activities

Kiven et al. (2023) conducted a theoretical analysis on derivatives of ethyl compounds for their nonlinear optical properties using DFT and TD-DFT methods. The study found these compounds to be promising candidates for NLO materials due to their significant hyperpolarizabilities and transparency–nonlinearity trade-offs, suggesting potential applications in optical technologies (Kiven et al., 2023).

Biosynthesis of Chiral Intermediates

Biosynthesis of Optically Pure Esters

Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. The asymmetric reduction by biocatalysis offers a high level of enantioselectivity and yield, demonstrating the importance of microbial enzymes in the production of optically pure compounds (Ye, Ouyang, & Ying, 2011).

Chemical Transformations and Synthetic Methodologies

Aerobic Dimerization

Lvov et al. (2017) described a unique base-induced aerobic dimerization process for creating modifiable photochromic diarylethene precursors. This innovative chemical transformation opens up new pathways for synthesizing compounds with desired properties and functions (Lvov et al., 2017).

特性

IUPAC Name |

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIWARNRYMABHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)